molecular formula C27H44O3 B584942 4beta,25-Dihydroxy vitamin D3 CAS No. 573951-39-0

4beta,25-Dihydroxy vitamin D3

Cat. No.: B584942
CAS No.: 573951-39-0
M. Wt: 416.646
InChI Key: XJPACCVLRWWBGH-KOHSFIOWSA-N
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Description

4beta,25-Dihydroxy vitamin D3 is a metabolite of vitamin D3, which plays a crucial role in various biological processes. This compound is formed through the hydroxylation of vitamin D3 and is involved in the regulation of calcium and phosphate homeostasis in the body. It is known for its potential therapeutic applications in treating vitamin D deficiency and related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4beta,25-Dihydroxy vitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at specific positions on the vitamin D3 molecule. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, and the process is carried out under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biocatalytic processes using engineered microorganisms. These microorganisms express the necessary enzymes to convert vitamin D3 into its hydroxylated form. The process involves fermentation, followed by extraction and purification of the desired product .

Mechanism of Action

Properties

IUPAC Name

(1S,2R,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12+/t19-,22-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPACCVLRWWBGH-KOHSFIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\[C@H]([C@H](CCC3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747684
Record name (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573951-39-0
Record name (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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